1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone
Description
Properties
Molecular Formula |
C16H17FN4O3 |
|---|---|
Molecular Weight |
332.33 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17FN4O3/c17-11-2-1-3-12-14(11)15(19-18-12)21-9-10(8-13(21)22)16(23)20-4-6-24-7-5-20/h1-3,10H,4-9H2,(H,18,19) |
InChI Key |
LQJUEEMJJYVOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone (CAS Number: 1435977-42-6) is a novel indazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H17FN4O3
- Molecular Weight: 332.3296 g/mol
- Structure: The compound features a morpholinocarbonyl group and a fluorinated indazole moiety, contributing to its unique pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including the compound in focus. A notable study by Paul et al. explored various indazole derivatives, demonstrating that modifications can enhance their inhibitory effects on specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) .
Key Findings:
- The compound exhibited significant inhibition of PLK4 with IC50 values in the low nanomolar range.
- In vivo studies indicated that related indazole derivatives could effectively reduce tumor growth in mouse models of colon cancer .
The biological activity of 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. The fluorine atom enhances the compound's electron-withdrawing properties, potentially increasing its binding affinity to target proteins.
Study on Indazole Derivatives
A comprehensive study published in the European Journal of Medicinal Chemistry examined a series of indazole derivatives for their anticancer properties. The study revealed that certain structural modifications led to enhanced potency against various cancer cell lines .
Table 1: Summary of Antitumor Activity of Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Tumor Type | Model |
|---|---|---|---|---|
| CFI-400945 | PLK4 | <10 | Colon Cancer | Mouse Xenograft |
| 1-(4-fluoro...) | PLK4 | TBD | TBD | TBD |
Note: TBD = To Be Determined
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. While specific data on this compound is limited, related indazole derivatives have shown favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest a mechanism of action that may involve the modulation of apoptotic pathways and inhibition of tumor growth.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
- Molecular Docking Studies :
Neuroprotective Properties
Research has also indicated that compounds with similar structures may possess neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Imaging Applications
The incorporation of fluorine into the compound's structure allows for its use in positron emission tomography (PET) imaging. The synthesis of radiolabeled derivatives has been explored for tracking biological processes in vivo.
Research Findings
- Fluorine-18 Labeling : A derivative labeled with fluorine-18 has been developed for PET imaging studies targeting LRRK2. This application could facilitate early diagnosis and monitoring of neurodegenerative diseases .
The following table summarizes the biological activities reported for 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone and its analogs:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Compounds
*Molecular weight calculated based on formula C₁₅H₁₄FN₃O₂.
Key Comparative Insights:
Structural Diversity: The target compound’s pyrrolidinone core distinguishes it from pyrazolo[3,4-d]pyrimidine-based analogs (e.g., Examples 80 and 92 in ), which are bulkier and more planar, favoring ATP-binding pockets in kinases. The morpholinocarbonyl group in the target compound contrasts with the trifluoromethylphenyl substituent in , which enhances lipophilicity and CNS penetration.
Substituent Effects :
- Fluorine Positioning : The 4-fluoroindazole in the target compound may confer greater metabolic stability compared to 3-fluorophenyl groups in , which are prone to oxidative defluorination.
- Morpholine vs. Piperazine : Morpholine derivatives (target compound, ) generally exhibit better solubility than piperazine-containing analogs (e.g., ), though piperazine offers stronger basicity for ionic interactions.
Synthetic Accessibility: The target compound’s synthesis likely employs Suzuki-Miyaura coupling (evidenced in ) for indazole functionalization, similar to related fluorinated chromenones. In contrast, benzimidazole-pyrrolidinone hybrids () require alkylation steps with chloroacetate derivatives, increasing synthetic complexity.
Thermal Stability: While the target compound’s melting point is unreported, analogs like the chromenone in (MP: 183–186°C) and pyridazinones in (MP: 86–88°C) suggest that fluorine and rigid cores enhance thermal stability.
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Morpholinocarbonyl Attachment
The morpholinocarbonyl group is frequently installed via palladium-catalyzed cross-coupling. Source documents multiple instances where 4-(morpholine-4-carbonyl)phenylboronic acid (CAS 389621-84-5) reacts with halogenated intermediates under Suzuki conditions:
Reaction Conditions and Optimization
| Catalyst System | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 70°C | 18h | 81% | |
| Pd(PPh₃)₄/LiCl | Na₂CO₃ | Dioxane/H₂O | 100°C | 1h | 59% | |
| Pd(PPh₃)₄/Cs₂CO₃ | Cs₂CO₃ | DME/EtOH | Reflux | 4h | 65% |
Key findings:
-
Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is preferred for its stability and efficiency in polar aprotic solvents.
-
Base Impact : Bicarbonate bases (e.g., Na₂CO₃) outperform stronger bases like Cs₂CO₃ in minimizing side reactions.
-
Solvent Effects : Mixed aqueous/organic systems (DME/H₂O) enhance boronic acid solubility while maintaining catalyst activity.
Pyrrolidinone Ring Formation via Cyclization
The pyrrolidinone moiety is constructed through intramolecular cyclization of γ-amino acid precursors. A representative protocol involves:
-
Amino Acid Activation : Treating 4-fluoro-1H-indazole-3-carboxylic acid with thionyl chloride to form the acyl chloride.
-
Amide Formation : Reacting with morpholine to yield 4-(morpholinocarbonyl)-1H-indazole-3-carboxamide.
-
Cyclization : Heating in DMF with DCC (dicyclohexylcarbodiimide) to induce lactam formation, producing the pyrrolidinone ring.
Challenges : Competing dimerization and epimerization are mitigated by strict temperature control (60–80°C) and anhydrous conditions.
Fluorination Strategies
Fluorine is introduced either at the indazole precursor stage or post-cyclization:
-
Direct Fluorination : Electrophilic fluorination of indazole using Selectfluor® in acetonitrile at 0°C (yield: 68–72%).
-
Building Block Approach : Using 4-fluoroindazole derivatives (e.g., 4-fluoro-1H-indazole-3-boronic acid) in cross-coupling reactions.
Critical Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
-
N-Oxidation : The indazole nitrogen is prone to oxidation under acidic conditions. Solution: Employ inert atmospheres and chelating agents like EDTA.
-
Boronic Acid Homocoupling : Competing dimerization of 4-(morpholine-4-carbonyl)phenylboronic acid reduces yields. Solution: Optimize Pd loading (1–2 mol%) and use excess boronic acid (1.5–2.0 equiv).
Purification Complexities
The polar nature of the product complicates isolation. Source reports success with silica gel chromatography (1–5% MeOH/CHCl₃) and reverse-phase HPLC for final purification, achieving >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Fragment Coupling | 3 | 45–50% | Moderate | High |
| Stepwise Assembly | 5 | 30–35% | Low | Moderate |
Fragment coupling via Suzuki-Miyaura cross-coupling emerges as the superior route due to fewer steps and higher scalability, despite requiring expensive Pd catalysts .
Q & A
Q. What synthetic routes are reported for 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone, and what key reaction conditions are critical?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolidinone core via cyclization or coupling reactions. For example, 2-pyrrolidinone derivatives can be synthesized using halogenated aryl intermediates (e.g., 4-fluoroindazole) under Buchwald-Hartwig amination or Ullmann coupling conditions .
- Step 2: Introduction of the morpholinocarbonyl group via carbamate-forming reactions. Morpholine derivatives are often reacted with carbonylating agents (e.g., triphosgene) in anhydrous solvents like dichloromethane, with catalytic bases such as triethylamine .
- Purification: Recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the final product .
Q. Which analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. For example, the fluorine atom in the indazole ring causes distinct splitting patterns in H NMR .
- X-ray Crystallography: Programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) resolve absolute stereochemistry and intermolecular interactions. The fluorinated indazole moiety may influence crystal packing .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (CHFNO) and detects isotopic patterns for fluorine .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound, particularly during the coupling of the morpholinocarbonyl group?
Methodological Answer:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)) with ligands like Xantphos improve coupling efficiency for heteroaromatic systems .
- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
- Temperature Control: Stepwise heating (e.g., 80°C for indazole activation, followed by 50°C for morpholine coupling) minimizes side reactions .
Q. What computational strategies are recommended to predict binding affinities of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., FLT3 or JAK2), leveraging crystallographic data from similar fluorinated indazole derivatives .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assesses stability of ligand-protein complexes, focusing on fluorine-mediated hydrophobic interactions .
- Free Energy Perturbation (FEP): Quantifies binding energy differences between analogs, aiding in rational design .
Q. How can contradictions between in vitro enzymatic inhibition and cellular activity data be resolved?
Methodological Answer:
- Assay Validation: Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out false positives .
- Metabolic Stability Testing: Evaluate cytochrome P450 metabolism using liver microsomes; fluorinated groups may enhance metabolic resistance .
- Structural Analog Comparison: Test compounds like 1-(4-methylphenyl)-2-pyrrolidinone (CAS 3063-79-4) to isolate the contribution of the morpholinocarbonyl group to activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of analogs?
Methodological Answer:
- Meta-Analysis: Compile data from structurally similar compounds (e.g., 4-(morpholinocarbonyl)pyrrolidinones) to identify trends in substituent effects .
- Crystallographic Overlays: Use SHELX-refined structures to compare binding modes and identify steric clashes or electronic mismatches .
- Dose-Response Curves: Re-evaluate IC values under standardized conditions (e.g., ATP concentration in kinase assays) .
Comparative Structural Analysis
Q. What distinguishes this compound from its close analogs, such as 1-(4-methylphenyl)-2-pyrrolidinone?
Methodological Answer:
- Functional Group Impact: The 4-fluoroindazole moiety increases electronegativity and hydrogen-bonding potential compared to methylphenyl groups, affecting target selectivity .
- Morpholinocarbonyl vs. Sulfonyl Groups: The morpholinocarbonyl group enhances solubility and pharmacokinetic profiles but may reduce membrane permeability compared to sulfonamide analogs .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Studies: Use Sprague-Dawley rats for bioavailability studies, monitoring plasma concentrations via LC-MS/MS. Fluorine atoms enable F NMR for non-invasive tracking .
- Tissue Distribution: Radiolabel the compound with F for PET imaging to assess brain penetration, leveraging the indazole ring’s stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
